molecular formula C28H28ClN3O4S B2678032 3-(2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide CAS No. 422290-21-9

3-(2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide

Cat. No. B2678032
CAS RN: 422290-21-9
M. Wt: 538.06
InChI Key: UTTCWXNIIPPEPE-UHFFFAOYSA-N
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Description

The compound is a quinazolin derivative with a propanamide group and a 3,4-dimethoxyphenethyl group attached. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinazolin core would provide a rigid, planar structure, while the propanamide and 3,4-dimethoxyphenethyl groups would add flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of the amide group could influence its solubility in water, while the aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Antioxidant Properties

The compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Specifically, it scavenges free radicals, such as the 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙+), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical . These properties make it relevant for various applications in health and food science.

Maillard Reaction Intermediates

The compound is usually formed during the Maillard reaction (MR), a complex process that occurs during heat treatment of food. MR contributes to color, flavor, and nutritional components in food. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a product of the MR and is known to possess strong antioxidant activity. It is generated through the degradation of Amadori or Heyns rearrangement products via 2,3-enolization. DDMP’s antioxidant properties play a role in the overall antioxidant activity of MRPs .

Natural Sources

DDMP is found not only in Maillard reaction intermediates but also in natural extracts and foods, including whole wheat bread, prunes, rose tea, and roasted tigernut oil. Its presence in these sources highlights its relevance in both natural and processed foods .

Further Research

Researchers should continue investigating DDMP and its derivatives to uncover additional applications. Understanding their mechanisms of action, stability, and bioavailability will be essential for maximizing their potential in various fields.

properties

IUPAC Name

3-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O4S/c1-35-24-11-10-19(17-25(24)36-2)12-14-30-26(33)13-15-32-27(34)22-8-3-4-9-23(22)31-28(32)37-18-20-6-5-7-21(29)16-20/h3-11,16-17H,12-15,18H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTCWXNIIPPEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-((3-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide

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